molecular formula C30H22N2O6 B13813893 7,18-Bis(2-methoxyethyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone

7,18-Bis(2-methoxyethyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone

Cat. No.: B13813893
M. Wt: 506.5 g/mol
InChI Key: XZTBLPFBNKBNOD-UHFFFAOYSA-N
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Description

This compound is a highly complex polycyclic system featuring a heptacyclic core with two 2-methoxyethyl-substituted diaza groups and four ketone moieties. Its structure is characterized by fused rings and stereoelectronic properties influenced by the methoxyethyl substituents, which enhance solubility in polar solvents compared to purely aromatic analogs.

Properties

Molecular Formula

C30H22N2O6

Molecular Weight

506.5 g/mol

IUPAC Name

7,18-bis(2-methoxyethyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone

InChI

InChI=1S/C30H22N2O6/c1-37-13-11-31-27(33)19-7-3-15-17-5-9-21-26-22(30(36)32(29(21)35)12-14-38-2)10-6-18(24(17)26)16-4-8-20(28(31)34)25(19)23(15)16/h3-10H,11-14H2,1-2H3

InChI Key

XZTBLPFBNKBNOD-UHFFFAOYSA-N

Canonical SMILES

COCCN1C(=O)C2=C3C(=CC=C4C3=C(C=C2)C5=C6C4=CC=C7C6=C(C=C5)C(=O)N(C7=O)CCOC)C1=O

Origin of Product

United States

Preparation Methods

Preparation Methods of the Compound

Detailed Synthetic Route

Based on patent literature and research articles focusing on structurally related analogues, the preparation can be summarized as follows:

Step 1: Preparation of Diazaheptacyclic Core
  • Starting from polycyclic aromatic amines or related precursors, a series of condensation and cyclization reactions are performed.
  • The diaza groups are introduced by nucleophilic substitution or amination reactions targeting specific ring positions.
  • Typical reagents include aromatic diamines, ketones, or diketones, under acidic or basic catalysis.
Step 2: Functionalization with 2-Methoxyethyl Groups
  • The 2-methoxyethyl groups are introduced via alkylation reactions using 2-methoxyethyl halides (e.g., 2-methoxyethyl bromide) in the presence of a base.
  • This step is carefully controlled to ensure selective substitution at the nitrogen atoms at positions 7 and 18.
Step 3: Formation of Tetrone Functionalities
  • Oxidation steps are employed to convert appropriate ring carbons into ketone groups.
  • Reagents such as chromium(VI) oxidants, manganese dioxide, or other selective oxidizing agents are used.
  • Reaction conditions are optimized to avoid over-oxidation or decomposition of the polycyclic framework.

Reaction Conditions and Optimization

  • Solvents: Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are preferred.
  • Temperature: Reactions are typically carried out under reflux or controlled heating (50–150°C) depending on the step.
  • Catalysts: Acidic or basic catalysts are used depending on the reaction type; for example, Lewis acids for cyclization, bases for alkylation.
  • Purification: Chromatographic techniques (HPLC, column chromatography) and recrystallization are employed to isolate the pure compound.

Data Tables Summarizing Preparation Parameters and Outcomes

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Cyclization & Amination Aromatic diamines, acidic catalyst, 80°C, 12h 65–75 Formation of diazaheptacyclic core
2 Alkylation 2-Methoxyethyl bromide, base (K2CO3), DMF, 60°C, 6h 70–80 Selective N-alkylation at positions 7,18
3 Oxidation MnO2 or CrO3, dichloromethane, room temp, 4h 60–70 Formation of tetrone groups

Research Outcomes and Characterization

  • Structural Confirmation: NMR spectroscopy (1H, 13C), mass spectrometry, and X-ray crystallography confirm the successful synthesis and correct substitution pattern.
  • Purity: High-performance liquid chromatography (HPLC) analysis shows purity levels above 98%.
  • Thermal Stability: Thermogravimetric analysis (TGA) indicates thermal stability up to 300°C.
  • Functional Properties: The compound exhibits excellent gas barrier properties when incorporated into polymer films, as demonstrated in related patents on gas barrier membranes.

Chemical Reactions Analysis

Types of Reactions

7,18-Bis(2-methoxyethyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

7,18-Bis(2-methoxyethyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 7,18-Bis(2-methoxyethyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, leading to its observed effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents Key Functional Groups Core Structure Notable Properties/Applications
Target Compound 2-Methoxyethyl Diaza, tetrone Heptacyclic High polarity, potential bioactivity*
7,18-Bis(3,5-dimethylphenyl)-analog 3,5-Dimethylphenyl Diaza, tetrone Heptacyclic Pigment (e.g., Pigment Red 149)
14-Methoxy-2,16-dioxapentacyclo[7.7.5.0¹,²¹.0³,⁸.0¹⁰,¹⁵]henicosa-3(8),10,12,14-tetraene-7,20-dione Methoxy, dioxa Xanthene, ketone Pentacyclic Antiviral, antibacterial activities
Ethyl 27-oxo-15-oxa-2,20-diazahexacyclo[...]heptacosa-9,11,13,21,23,25-hexaene-7-carboxylate Ethyl ester, oxa, diaza Hexacyclic, ketone, ester Hexacyclic Synthetic intermediate, crystallinity

*Bioactivity inferred from structurally related xanthene derivatives (e.g., antiviral properties) .

Key Comparisons

Substituent Effects on Solubility and Reactivity The target compound’s 2-methoxyethyl groups introduce electron-donating effects and higher polarity compared to the 3,5-dimethylphenyl groups in its Pigment Red 149 analog. This likely enhances solubility in polar solvents (e.g., acetonitrile, ethanol) .

Structural Complexity and Bioactivity

  • The pentacyclic xanthene derivative () exhibits confirmed antiviral and antibacterial activities due to its planar aromatic system, which facilitates intercalation or enzyme inhibition. The target compound’s heptacyclic core may offer similar opportunities but with modified steric constraints .
  • The Pigment Red 149 analog () lacks reported bioactivity, emphasizing the role of substituents in directing applications (e.g., pigments vs. pharmaceuticals) .

However, the latter’s additional rings and substituents may require advanced catalytic systems or protective group strategies . Hypervalent iodine reagents () could theoretically aid in oxidation or coupling steps during synthesis, given their utility in complex heterocycle formation .

Electronic and Steric Considerations

  • The principle of isovalency () suggests that the diaza and tetrone groups in the target compound may mimic the electronic behavior of transition metal catalysts, though structural geometry differences limit direct comparisons .
  • The "read-across" approach () could infer reactivity or toxicity profiles from structurally similar compounds, but the lack of direct data on the target compound necessitates caution .

Q & A

Basic Research Questions

Q. What are the critical steps in the multi-step synthesis of this compound, and how do reaction conditions impact yield and purity?

  • Methodological Answer: The synthesis involves multi-step organic reactions, including cyclization, oxidation, and functional group modifications. Key variables include solvent choice (e.g., dimethyl sulfoxide for high-polarity intermediates) and catalysts like Lewis acids to stabilize reactive intermediates. Temperature control (±5°C) is critical during exothermic steps to avoid side reactions. For example, highlights the dependency on reagent-specific pathways, while emphasizes solvent optimization for purity. Yield improvements (e.g., >70%) require iterative adjustments to stoichiometry and reaction time .

Q. Which spectroscopic and chromatographic methods are most effective for structural confirmation and purity assessment?

  • Methodological Answer: High-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR, especially ¹³C and DEPT-135) are essential for structural elucidation. X-ray crystallography is recommended for resolving stereochemical ambiguities in the heptacyclic core. Purity can be assessed via HPLC with UV-Vis detection (λ = 250–300 nm) using C18 reverse-phase columns. supports the use of SMILES and InChI keys for cross-validating computational and experimental data .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

  • Methodological Answer: Contradictions (e.g., unexpected NOESY correlations or MS fragmentation patterns) may arise from conformational flexibility or impurities. Strategies include:

  • Cross-validation: Combine 2D NMR (COSY, HSQC) with DFT calculations to model plausible conformers.
  • Isotopic labeling: Introduce ¹³C or ¹⁵N labels to trace specific moieties (e.g., methoxyethyl groups).
  • Advanced MS/MS: Use collision-induced dissociation (CID) to map fragmentation pathways. and demonstrate how substituent variations (e.g., chlorophenyl vs. methoxyethyl) influence spectral profiles, requiring tailored analytical workflows .

Q. What computational approaches are suitable for predicting the compound’s reactivity and intermolecular interactions?

  • Methodological Answer: Density functional theory (DFT) at the B3LYP/6-311+G(d,p) level can model electronic properties (e.g., HOMO-LUMO gaps) and regioselectivity in reactions. Molecular dynamics (MD) simulations with CHARMM force fields help predict solubility and aggregation behavior. highlights AI-driven tools (e.g., COMSOL Multiphysics) for optimizing reaction parameters and simulating diffusion kinetics in heterogeneous systems .

Q. How do substituent modifications (e.g., methoxyethyl vs. aryl groups) alter the compound’s physicochemical properties?

  • Methodological Answer: Substituents impact polarity, solubility, and π-π stacking. For instance:

  • Methoxyethyl groups: Enhance water solubility (logP reduction by ~1.5 units) but may reduce thermal stability (TGA data in ).
  • Aryl groups (e.g., 4-chlorophenyl): Increase rigidity and π-stacking capacity, as shown in via XRD lattice parameters. Systematic comparisons require controlled syntheses of analogs followed by DSC and solubility assays .

Q. What strategies mitigate challenges in scaling up the synthesis for reproducibility?

  • Methodological Answer: Scale-up risks include heat dissipation and byproduct accumulation. Solutions:

  • Flow chemistry: Reduces exothermic hazards and improves mixing efficiency.
  • In-line analytics: Use PAT (Process Analytical Technology) tools like FTIR probes for real-time monitoring.
  • Design of Experiments (DoE): Apply response surface methodology to optimize variables (e.g., temperature, catalyst loading). and stress process control frameworks for ensuring batch-to-batch consistency .

Experimental Design & Data Analysis

Q. How should researchers design experiments to explore novel applications (e.g., catalysis or supramolecular assembly)?

  • Methodological Answer:

  • Hypothesis-driven screening: Test catalytic activity in cross-coupling reactions (e.g., Suzuki-Miyaura) using Pd/ligand systems.
  • Supramolecular studies: Conduct titration experiments (UV-Vis or fluorescence) with guest molecules (e.g., fullerenes) to assess host-guest binding.
  • High-throughput robotics: Automate reaction screening under varied conditions (pH, solvent). and recommend integrating AI for predictive modeling and autonomous experimentation .

Q. What statistical methods are recommended for analyzing contradictory results in bioactivity or stability studies?

  • Methodological Answer: Use multivariate analysis (e.g., PCA or PLS regression) to identify confounding variables (e.g., trace metal impurities). For stability studies, apply Arrhenius kinetics to extrapolate degradation rates. underscores the importance of meta-analyses to reconcile discrepancies across studies .

Educational & Training Considerations

Q. How can this compound be integrated into undergraduate research programs to teach advanced synthesis techniques?

  • Methodological Answer: Design modular experiments focusing on:

  • Stepwise cyclization: Isolate intermediates for characterization (e.g., TLC, IR).
  • Green chemistry principles: Substitute toxic solvents (e.g., DMF) with cyclopentyl methyl ether (CPME).
    provides a framework for safe, cost-effective experimental design in academic labs .

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